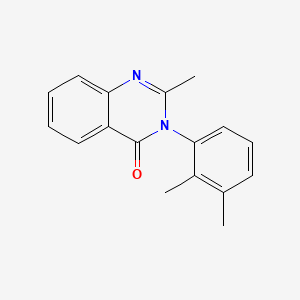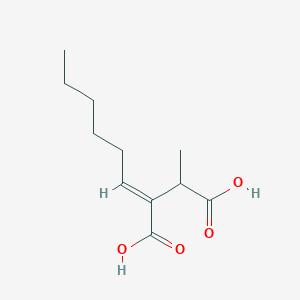
(2E)-2-hexylidene-3-methylbutanedioic acid
概要
説明
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors relevant to the synthesis process .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. The connectivity of atoms, the type of bonds (single, double, triple), bond lengths, and angles are part of the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties may include reactivity, flammability, toxicity, etc .科学的研究の応用
Biological Production and Industrial Applications
(2E)-2-hexylidene-3-methylbutanedioic acid, also known as 2-hexylidene-3-methylsuccinic acid, has been identified as a significant metabolite in various fungi, such as Hypoxylon illitum, Poronia piliformis, H. deustum, and some Xylaria species. It’s noteworthy in the context of metabolites produced by xylariaceous fungi. This compound, along with others like 2-butyl-3-methylsuccinic acid, has been a subject of interest for its synthesis methodologies and industrial applications. Specifically, the production and biological applications of similar dicarboxylic acids like malic acid (2-hydroxybutanedioic acid) have been comprehensively reviewed, highlighting their significant roles as precursors in the food, chemicals, and pharmaceutical industries. Malic acid, in particular, is utilized in a variety of applications due to its biocompatibility and functionality, with biological fermentation emerging as a favored production route owing to environmental concerns and fossil fuel depletion (Anderson, Edwards, & Whalley, 1985) (Dai et al., 2018).
Antimalarial and Cytotoxic Properties
Further, 2-hexylidene-3-methylsuccinic acid has been identified in the culture broth of the marine fungus Halorosellinia oceanica. This compound, along with others isolated from the same source, demonstrated moderate cytotoxicity against specific cell lines and exhibited notable antimalarial activity. Such findings underscore the potential medicinal and therapeutic applications of this compound, marking its significance in pharmaceutical research (Chinworrungsee et al., 2001).
作用機序
Target of Action
Piliformic acid, also known as (2E)-2-hexylidene-3-methylbutanedioic acid or (2E)-2-hexylidene-3-methyl-butanedioic acid, is a secondary metabolite derived from fungi .
Mode of Action
The exact mode of action of piliformic acid remains unclear. It is known that the compound interacts with its targets through a series of biochemical reactions . These interactions lead to changes in the target organism, which can include alterations in metabolic pathways, inhibition of growth, or even cell death .
Biochemical Pathways
Piliformic acid is part of a new biosynthetic pathway originating in fatty acid biosynthesis . It is derived from non-enzymatic Diels–Alder cycloaddition during the fermentation and extraction process . The compound is part of a larger family of gamma-lactone and alkyl citrate compounds derived from oxaloacetate, which are widespread natural products in fungi .
Result of Action
The molecular and cellular effects of piliformic acid’s action are largely dependent on the specific organism it interacts with. In some cases, the compound has been shown to possess potent biological activities . For example, it has been found to exhibit antifungal properties .
Action Environment
The action, efficacy, and stability of piliformic acid can be influenced by various environmental factors. These can include the specific conditions under which the compound is produced, such as the fermentation and extraction process . Additionally, the compound’s action can be affected by the specific characteristics of the organism it interacts with.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-hexylidene-3-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQECDNJQCQAE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(C(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C(\C(C)C(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
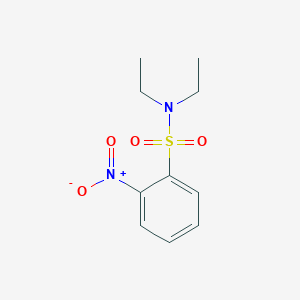
![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)
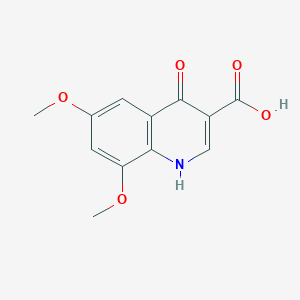
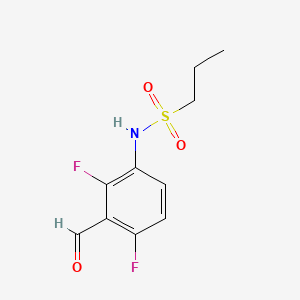


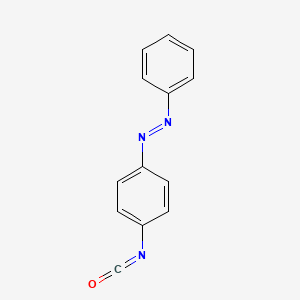

![N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide](/img/structure/B3025650.png)
